molecular formula C12H16FN B113115 N-[(3-fluorophenyl)methyl]cyclopentanamine CAS No. 85952-78-9

N-[(3-fluorophenyl)methyl]cyclopentanamine

Cat. No.: B113115
CAS No.: 85952-78-9
M. Wt: 193.26 g/mol
InChI Key: HOPMLUBUCOBORB-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is also known by its IUPAC name, N-(3-fluorobenzyl)cyclopentanamine . This compound is characterized by the presence of a fluorophenyl group attached to a cyclopentanamine moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]cyclopentanamine typically involves the reaction of 3-fluorobenzyl chloride with cyclopentylamine . The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amine derivatives

    Substitution: Formation of hydroxyl or amine-substituted derivatives

Scientific Research Applications

N-[(3-fluorophenyl)methyl]cyclopentanamine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, facilitating its biological activity. The compound may modulate neurotransmitter levels or inhibit specific enzymes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N-[(3-fluorophenyl)methyl]cyclopentanamine can be compared with other similar compounds, such as:

    N-(3-chlorobenzyl)cyclopentanamine: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    N-(3-bromobenzyl)cyclopentanamine: Contains a bromine atom, which may result in different pharmacokinetic properties.

    N-(3-methylbenzyl)cyclopentanamine: The presence of a methyl group instead of a halogen alters its chemical and biological behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its interaction with biological targets.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMLUBUCOBORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391009
Record name N-[(3-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85952-78-9
Record name N-[(3-fluorophenyl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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